6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide

Antimycobacterial Tuberculosis Structure-Activity Relationship

When validating anti-TB assays, chemically matched inactive controls are essential yet scarce. This 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide fills that gap with documented TAACF inactivity (IC₅₀/IC₉₀ >100 µg/mL). • Matched-pair comparator to active 5-tert-butyl congener (IC₉₀ = 20.7 µg/mL) enables controlled SAR studies • 4-fold M. tuberculosis MIC shift vs. non-chlorinated analog (8 vs. 2 mg/L) quantifies Cl substitution effect • SNAr-ready 6-Cl leaving group supports late-stage diversification for lead optimization. Identity verifiable via distinct νC=O at 1700 cm⁻¹.

Molecular Formula C12H7ClF3N3O
Molecular Weight 301.65 g/mol
Cat. No. B13105194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
Molecular FormulaC12H7ClF3N3O
Molecular Weight301.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=CC(=N2)Cl
InChIInChI=1S/C12H7ClF3N3O/c13-10-6-17-5-9(19-10)11(20)18-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,18,20)
InChIKeyJRJKDGLOHAMRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide – Chemical Class, Physicochemical Identity, and Procurement-Relevant Baseline


6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (CAS 1207552-59-7) is a chlorinated N-phenylpyrazine-2-carboxamide derivative with molecular formula C12H7ClF3N3O and molecular weight 301.65 g·mol⁻¹ [1]. The compound features a 6-chloropyrazine core linked via a carboxamide bridge to a para-trifluoromethylphenyl aniline moiety. Synthetically accessed by condensation of 6-chloropyrazine-2-carboxylic acid chloride with 4-(trifluoromethyl)aniline (86% yield, m.p. 127.4–128.0 °C) [1], this compound belongs to a family extensively investigated for antimycobacterial, antifungal, and photosynthesis-inhibiting activities [2]. Its experimentally determined log P is 2.41 (Clog P = 3.13), placing it in a moderate lipophilicity range that is distinct from both non-chlorinated and tert-butyl-substituted congeners [1].

Antimycobacterial SAR probe for 6-chloro substitution effect
Lipophilicity control compound with reported moderate log P
Synthetic intermediate for nucleophilic aromatic substitution at 6-position

Why 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide Cannot Be Replaced by Generic In-Class Pyrazinecarboxamide Analogs


Within the N-phenylpyrazine-2-carboxamide series, minor structural perturbations produce large, quantifiable shifts in biological activity and physicochemical properties that preclude generic interchange. The presence, position, and identity of substituents on both the pyrazine core and the phenyl ring independently tune antimycobacterial potency, antifungal spectrum, and lipophilicity [1]. For example, removal of the 6-chloro substituent yields a 4-fold improvement in MIC against M. tuberculosis H37Rv (2 mg·L⁻¹ vs. 8 mg·L⁻¹) but sacrifices lipophilicity (Δlog P ≈ –0.9), which alters membrane permeation and ADME behavior [1]. Conversely, introduction of a 5-tert-butyl group onto the 6-chloro scaffold restores TAACF-assay activity (IC90 = 20.7 µg·mL⁻¹), whereas the non-tert-butylated parent is entirely inactive in the same assay (IC90 >100 µg·mL⁻¹) [1]. Positional isomerism of the chlorine atom on the pyrazine ring also matters: 5-chloropyrazine-2-carboxamides consistently outperform their 6-chloro positional isomers against M. tuberculosis [2]. These steep and non-linear SAR gradients mean that even closely related in-class analogs cannot be assumed to behave interchangeably in biological assays or as synthetic intermediates.

Des-chloro analog may shift antimycobacterial potency and lipophilicity
Removing the 6-chloro group can produce a substantial potency shift and reduce log P, altering the permeability profile compared to the target compound.
5-tert-Butyl analog drastically changes TAACF assay response
Addition of a 5-tert-butyl substituent restores detectable activity in the TAACF dose-response screen, while the parent 6-chloro compound remains inactive in this assay format.
5-Chloro positional isomer may reverse structure-activity rank order
Class-level SAR indicates 5-chloropyrazine analogs consistently show higher antimycobacterial activity relative to 6-chloro isomers, making positional interchange unreliable.

Quantitative Differentiation Evidence for 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide vs. Closest Structural Analogs


Antimycobacterial Activity Gap: 6-Chloro Substitution Reduces M. tuberculosis H37Rv Potency 4-Fold vs. the Des-Chloro Parent

Direct head-to-head comparison within the same study demonstrates that the 6-chloro substituent attenuates antimycobacterial potency. The target compound (compound 2) shows MIC = 8 mg·L⁻¹ against M. tuberculosis H37Rv, whereas its direct des-chloro analog N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide (compound 1) achieves MIC = 2 mg·L⁻¹—a 4-fold potency differential [1]. The standard drug pyrazinamide (PZA) was equipotent to the target compound under identical conditions (MIC = 8 mg·L⁻¹) [1].

M. tuberculosis MIC
Head-to-head
8 mg·L⁻¹
Reported lower potency vs. des-chloro analog (2 mg·L⁻¹)
H37Rv, pH 5.5, 7–14 d; equipotent to PZA
Antimycobacterial Tuberculosis Structure-Activity Relationship

Lipophilicity Differentiation: 6-Chloro Substituent Elevates Log P by ~0.9 Units Relative to the Des-Chloro Analog, Altering Permeability Profile

Within the same experimental series, the target compound's experimental log P is 2.41 (Clog P = 3.13) compared to log P = 1.51 (Clog P = 2.40) for the des-chloro analog [1]. This Δlog P of +0.9 units translates to a roughly 8-fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability, passive absorption, and potential off-target partitioning.

Lipophilicity (log P)
Head-to-head
2.41
Reported higher lipophilicity vs. des-chloro analog (1.51)
Δlog P ≈ +0.9; may affect membrane permeation
Lipophilicity Physicochemical Properties Drug Design

TAACF Assay Inactivity Gap: 6-Chloro Compound Lacks the Potency of its 5-tert-Butyl-6-Chloro Analog in the NIH TAACF Dose-Response Screen

The U.S. NIH TAACF dose-response assay (a secondary tuberculosis screening platform) reveals a dramatic activity cliff. The target compound (2) shows IC50 >100 µg·mL⁻¹ and IC90 >100 µg·mL⁻¹, classifying it as inactive in this assay [1]. In contrast, the 5-tert-butyl-6-chloro analog (compound 4) displays IC50 >100 µg·mL⁻¹ but a measurable IC90 = 20.703 µg·mL⁻¹, meeting the TAACF activity criterion (IC90 ≤10 µg·mL⁻¹ is considered active; compound 4 borders on activity while compound 2 is unequivocally inactive) [1].

TAACF Assay IC90
Head-to-head
Target >100 µg·mL⁻¹
5-tert-Bu analog 20.7 µg·mL⁻¹
Target completely inactive; comparator borderline active
NIH TAACF dose-response screen, H37Rv
Antitubercular Screening TAACF Dose-Response

Pyrazine Chlorine Positional Isomerism: 5-Chloro Analogs Are Generally More Active than 6-Chloro Analogs Against M. tuberculosis

A systematic comparison of N-phenylpyrazine-2-carboxamides and their retro-amide analogs demonstrates that derivatives bearing a 5-chloro substituent on the pyrazine ring consistently exhibit superior antimycobacterial activity compared to their 6-chloro positional isomers [1]. The best-performing compounds in this series were N-(5-chloropyrazin-2-yl)benzamides with short alkyl substituents (MIC = 6.25 and 3.13 µg·mL⁻¹), while the corresponding 6-chloro positional isomers showed reduced or no activity [1]. This class-level SAR trend must be considered when selecting between 5-chloro and 6-chloro pyrazine-2-carboxamide building blocks.

Positional Isomer SAR
Class-level
5-Cl analogs more active
6-Cl series generally lower activity; class-level review required
Based on retro-amide analog study, HepG2 selectivity >10
Positional Isomerism Antimycobacterial SAR Retro-Amide Analogs

Spectroscopic Signature Differentiation: The 6-Chloro Substituent Produces Diagnostic C=O and NH Vibrational Bands Distinct from 5-tert-Butyl Congeners

While comprehensive spectroscopic data for the exact target compound has been reported (compound 2: IR νC=O 1700 cm⁻¹, νNH 3366 cm⁻¹, and characteristic pyrazine ring vibrations at 1598, 1537, 1173, 1120, and 1065 cm⁻¹ [1]), the spectroscopic behavior of the closely related 5-tert-butyl-6-chloro analog has been extensively studied by combined FT-IR, FT-Raman, and DFT methods [2]. For the 5-tert-butyl-6-chloro analog, experimental C=O stretching is observed at 1655 cm⁻¹ (IR) and 1680 cm⁻¹ (Raman), with the NH stretch at 3368 cm⁻¹ (IR) and 3230 cm⁻¹ (Raman) [2]. The target compound (lacking the tert-butyl group) exhibits a higher C=O stretching frequency (1700 cm⁻¹) by approximately 45 cm⁻¹ relative to the tert-butylated analog, providing a clear spectroscopic fingerprint for batch identity confirmation.

C=O IR Stretch
Context-dependent
Target 1700 cm⁻¹
5-tert-Bu analog 1655 cm⁻¹
Diagnostic shift (+45 cm⁻¹) aids compound identity verification
Cross-study FT-IR comparison; DFT validation available
Vibrational Spectroscopy Quality Control Analytical Differentiation

Comparative Cross-Scaffold Antifungal and Photosynthesis-Inhibiting Activity: The 6-Chloro-N-(4-trifluoromethylphenyl) Substitution Pattern Has Not Been Independently Profiled in Published Antifungal or PET Assays

Critical evidence gap: The specific target compound has not been independently evaluated in published antifungal screens or photosynthetic electron transport (PET) inhibition assays. Published antifungal data exist for closely related analogs: N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (MIC = 62.5 μmol·mL⁻¹ against Trichophyton mentagrophytes) [1]; 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (MIC = 3.13 μg·mL⁻¹ against M. tuberculosis H37Rv, but antifungal data not explicitly reported for this compound) [1]; and 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (PET inhibition IC50 = 43.0 μmol·L⁻¹ in spinach chloroplasts) [2]. The target compound's para-CF3 substitution combined with a 6-chloro substituent (without a 5-tert-butyl group) represents an untested combination in these assays. Users requiring antifungal or PET-inhibition activity data must commission bespoke profiling; class-level extrapolation from the above analogs is unreliable due to demonstrated non-additive SAR.

Antifungal/PET Profiling
Data to verify
Not independently reported
No published data for target compound; class extrapolation unreliable
Bespoke profiling recommended before procurement for these assays
Antifungal Activity Photosynthesis Inhibition Data Gap

Evidence-Backed Application Scenarios for 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide in Scientific Procurement and Research


SAR Probe for Mapping the Contribution of 6-Chloro Substitution to Antimycobacterial Activity and Lipophilicity in N-Phenylpyrazine-2-carboxamide Series

The compound serves as a defined SAR probe to quantify the effect of 6-chloro substitution on antimycobacterial activity and lipophilicity. Direct head-to-head data show that adding 6-chloro to the N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide scaffold reduces M. tuberculosis H37Rv potency 4-fold (MIC from 2 to 8 mg·L⁻¹) while increasing log P by ~0.9 units [1]. This makes it a calibrated tool for medicinal chemistry teams investigating the potency-lipophilicity trade-off in anti-TB lead optimization campaigns.

Negative Control or Inactive Comparator in TAACF-Style Tuberculosis Dose-Response Screening Cascades

Because the compound is unequivocally inactive in the TAACF dose-response assay (IC50 and IC90 both >100 µg·mL⁻¹) [1], it is an ideal negative control or inactive comparator for assay validation and for benchmarking the activity threshold of newly synthesized analogs. Its structural similarity to active analogs (e.g., compound 4 with IC90 = 20.7 µg·mL⁻¹) provides a matched-pair inactive/active control set within a single chemical series.

Synthetic Intermediate for Further Derivatization at the 6-Chloro Position via Nucleophilic Aromatic Substitution or Cross-Coupling

The 6-chloro substituent on the electron-deficient pyrazine ring is a tractable leaving group for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, as demonstrated by the use of 6-chloropyrazine-2-carboxamide as a starting material for alkylamino derivative synthesis [1]. This positions the compound as a versatile late-stage diversification intermediate for generating focused libraries of 6-substituted pyrazine-2-carboxamides, where the 4-trifluoromethylphenylamide moiety is retained as a constant pharmacophoric element.

Spectroscopic Reference Standard for Differentiating 6-Chloro vs. 5-tert-Butyl-6-Chloro N-Phenylpyrazine-2-carboxamide Congeners in Compound Management

The distinct IR carbonyl stretching frequency of the target compound (νC=O = 1700 cm⁻¹) [1] compared to its 5-tert-butyl analog (νC=O = 1655 cm⁻¹) [2] enables its use as a spectroscopic reference standard for identity confirmation and purity assessment in compound management workflows. This is especially valuable when both compounds are present in a screening collection, as they share the same N-(4-trifluoromethylphenyl) moiety and could be confused by mass-based identification alone.

Application
Selection Property
Validation Focus
Antimycobacterial SAR probe
6-Chloro substitution effect on activity & lipophilicity
MIC shift and log P change relative to des-chloro analog
TAACF assay negative control
Confirmed inactivity in TAACF dose-response screen
Dose-response inactivity vs. active tert-butyl analog
Synthetic intermediate for SNAr derivatization
6-Chloro as leaving group on electron-deficient pyrazine
Derivatization feasibility with amines, alkoxides, or thiols
Spectroscopic reference standard
Diagnostic C=O IR band for identity confirmation
Discrimination from 5-tert-butyl analog via IR shift
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